N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the reaction of 5-methyl-1,3-thiazol-2-amine with a quinazoline derivative under specific conditions. One common method includes the use of bromoacetyl bromide in an aqueous medium to form an intermediate, which is then reacted with the quinazoline derivative to yield the final product .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of high-efficiency reactors, controlled temperature and pressure conditions, and the use of catalysts to accelerate the reaction. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazoline ring, potentially forming dihydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts to improve reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The quinazoline moiety may also play a role in binding to specific sites on proteins or nucleic acids, affecting their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole-quinazoline derivatives, such as:
- N-(5-Methyl-1,3-thiazol-2-yl)-2-{[5-((Un)Substituted-Phenyl)1,3,4-oxadiazol-2-yl]sulfanyl}acetamides .
- 1-{(Aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols .
Uniqueness
N-(5-Methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to its specific combination of a thiazole ring and a quinazoline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-6-14-13(19-8)17-12(18)11-9-4-2-3-5-10(9)15-7-16-11/h6-7H,2-5H2,1H3,(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZUVPDQVDKJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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